Product packaging for Cyclobutyl(pyrimidin-2-yl)methanamine(Cat. No.:)

Cyclobutyl(pyrimidin-2-yl)methanamine

Cat. No.: B13273620
M. Wt: 163.22 g/mol
InChI Key: IERYKCCHWHEYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl(pyrimidin-2-yl)methanamine ( 1594612-06-2) is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . It is characterized by a pyrimidine ring, a prominent heterocycle in medicinal chemistry, linked to a cyclobutyl group via a methanamine bridge. This structure classifies it as a potential Mannich base, a class of molecules known for their wide range of biological activities and significant utility in drug design and discovery . This compound serves as a valuable building block in organic synthesis and pharmaceutical research. While specific biological data for this exact molecule is not publicly available, structural analogs, particularly 2-pyridylpyrimidine derivatives, have been identified as highly potent and orally bioavailable agonists for the GPR39 receptor . Such compounds are investigated for their potential in the treatment of type 2 diabetes, highlighting the therapeutic relevance of this chemotype. The this compound scaffold provides researchers with a versatile intermediate for constructing more complex molecules aimed at exploring new biological targets and mechanisms of action. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3 B13273620 Cyclobutyl(pyrimidin-2-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

cyclobutyl(pyrimidin-2-yl)methanamine

InChI

InChI=1S/C9H13N3/c10-8(7-3-1-4-7)9-11-5-2-6-12-9/h2,5-8H,1,3-4,10H2

InChI Key

IERYKCCHWHEYMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=NC=CC=N2)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of Cyclobutyl(pyrimidin-2-yl)methanamine Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, into simpler, commercially available starting materials. The primary strategic disconnections focus on the bonds that are most synthetically accessible.

Two principal C-N bond disconnections are identified as the most plausible pathways:

Disconnection (a): Cleavage of the bond between the methylene (B1212753) carbon and the amine nitrogen. This disconnection points to a reductive amination strategy. The synthons generated are a cyclobutyl amine cation and a pyrimidin-2-ylmethyl anion. Their synthetic equivalents are cyclobutylamine and a pyrimidine-2-carboxaldehyde, respectively. This pathway is highly convergent and utilizes a common and reliable bond-forming reaction.

Disconnection (b): An alternative cleavage of the same C-N bond suggests a nucleophilic substitution pathway. This approach involves a cyclobutyl amine nucleophile and a pyrimidin-2-ylmethyl carbocation synthon. The corresponding synthetic equivalents would be cyclobutylamine and a 2-(halomethyl)pyrimidine (e.g., 2-(chloromethyl)pyrimidine), where the halogen acts as a good leaving group.

A less direct, but viable, disconnection involves the formation of the pyrimidine (B1678525) ring itself. This would entail constructing the heterocycle from a precursor already bearing the cyclobutylmethanamine moiety, such as a cyclobutylmethanamidine derivative, which would then undergo cyclization with a suitable three-carbon electrophile.

Targeted Synthesis of this compound

Based on the retrosynthetic analysis, several forward-synthetic strategies can be employed to construct the target molecule.

Nucleophilic Substitution Approaches for Cyclobutyl-Nitrogen Linkage

The formation of the cyclobutyl-nitrogen bond can also be achieved via nucleophilic substitution. This approach typically involves the reaction of cyclobutylamine, acting as the nucleophile, with a pyrimidine derivative bearing a leaving group on the methylene carbon, such as 2-(chloromethyl)pyrimidine or 2-(tosyloxymethyl)pyrimidine.

The reaction proceeds via a standard SN2 mechanism, where the amine attacks the electrophilic carbon, displacing the leaving group. The efficiency of this reaction is dependent on the nature of the leaving group, the solvent, and the reaction temperature. For heterocyclic systems like pyrimidine, nucleophilic aromatic substitution (SNAr) is also a common pathway, particularly if the ring is activated by electron-withdrawing groups. researchgate.netnih.govrsc.org

Leaving Group (X in Py-CH₂-X)BaseSolventTypical Temperature
-ClK₂CO₃ or Et₃NAcetonitrile (MeCN) or Dimethylformamide (DMF)60-100 °C
-BrK₂CO₃ or Et₃NAcetonitrile (MeCN) or Dimethylformamide (DMF)50-80 °C
-OTs (tosylate)K₂CO₃ or Et₃NTetrahydrofuran (THF) or Acetonitrile (MeCN)Room Temp to 60 °C
-OMs (mesylate)K₂CO₃ or Et₃NTetrahydrofuran (THF) or Acetonitrile (MeCN)Room Temp to 60 °C

A non-nucleophilic base is often added to neutralize the acid generated during the reaction, driving the equilibrium towards the product.

Cyclization and Ring-Forming Reactions Incorporating Pyrimidine or Cyclobutyl Moieties

A more complex but versatile approach involves constructing one of the cyclic moieties as a key step in the synthesis.

Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the condensation of a 1,3-dielectrophile with an amidine or guanidine derivative. mdpi.com In this strategy, a precursor such as N-cyclobutyl-acetamidine could be reacted with a compound like malondialdehyde or a β-ketoester to form the substituted pyrimidine ring. This method allows for significant variation in the substitution pattern of the pyrimidine core.

Cyclobutane (B1203170) Ring Formation: While cyclobutylamine is commercially available, the synthesis of substituted cyclobutane rings is an active area of research. [2+2] cycloaddition reactions, particularly photochemical methods, are the most common strategies for forming the cyclobutane core. These reactions involve the dimerization of two alkene units or the reaction of an alkene with a ketene to form the four-membered ring.

Stereoselective Synthesis of Enantiopure this compound Isomers

The synthesis of specific enantiomers of chiral molecules is of paramount importance in medicinal chemistry. If the cyclobutane ring of the target molecule is substituted, it will contain at least one stereocenter, necessitating asymmetric synthesis to obtain enantiopure isomers.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis Approaches

Chiral Auxiliaries: A well-established method for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that, when attached to an achiral substrate, directs a subsequent reaction to proceed with high diastereoselectivity. sigmaaldrich.com For instance, a chiral amine could be used in a reductive amination reaction with a prochiral ketone on the pyrimidine side-chain, or a chiral auxiliary could be attached to the pyrimidine ring to direct the stereoselective formation of a substituted cyclobutane ring. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

Chiral Auxiliary TypeExampleApplication
OxazolidinonesEvans AuxiliariesAsymmetric alkylations, aldol reactions
CamphorsultamOppolzer's SultamAsymmetric Diels-Alder, alkylations
PseudoephedrineMyers' AuxiliaryAsymmetric alkylation of amides
SulfinamidesEllman's AuxiliaryAsymmetric synthesis of amines

Catalytic Asymmetric Synthesis: Modern synthetic chemistry increasingly relies on catalytic methods to generate enantiopure compounds. mdpi.com These approaches use a small amount of a chiral catalyst to generate large quantities of a single enantiomer. youtube.com Recent advances have led to powerful methods for the asymmetric synthesis of chiral cyclobutanes. nih.govresearchgate.net For example, transition-metal-catalyzed [2+2] cycloadditions or organocatalyzed transformations of bicyclo[1.1.0]butanes can provide access to highly enantioenriched cyclobutane building blocks that can then be incorporated into the final target molecule. dicp.ac.cn

Diastereoselective Control in Cyclobutane Ring Functionalization

Achieving diastereoselective control during the functionalization of the cyclobutane ring is paramount for influencing the pharmacological properties of the final compounds. The inherent puckered conformation of the cyclobutane ring presents distinct steric environments that can be exploited to direct the approach of reagents. slideshare.netnih.gov Methodologies such as substrate-controlled and reagent-controlled synthesis are employed to introduce substituents at specific positions with defined stereochemistry.

One common strategy involves the use of chiral auxiliaries or catalysts in [2+2] cycloaddition reactions to construct the cyclobutane ring with a high degree of stereocontrol. rasayanjournal.co.in Subsequent functionalization can then be directed by the existing stereocenters. For instance, the reduction of a ketone on the cyclobutane ring can be influenced by adjacent bulky substituents, leading to the preferential formation of one diastereomer. Detailed studies on related systems have shown that the choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio (d.r.) of the resulting alcohol.

Derivatization Strategies and Functional Group Interconversions of the Core Scaffold

The versatility of the this compound scaffold lies in its three key components available for modification: the primary amine, the pyrimidine ring, and the cyclobutane ring.

Amine Functionalization for Probe Development

The primary amine group of this compound serves as a crucial handle for the attachment of various functional moieties, including fluorescent probes for biological imaging and target identification. The nucleophilic nature of the amine allows for straightforward reactions with a wide range of electrophiles.

For instance, the amine can be acylated with activated carboxylic acids or sulfonylated with sulfonyl chlorides to form amides and sulfonamides, respectively. These reactions are typically high-yielding and can be used to introduce a variety of substituents. Furthermore, the amine can be functionalized with fluorophores, such as those based on the BODIPY or rhodamine scaffolds, to create fluorescent probes. mdpi.com The choice of fluorophore and the linker used for attachment can be tailored to optimize the photophysical properties and cellular permeability of the resulting probe. The development of such probes is instrumental in studying the mechanism of action and cellular distribution of bioactive compounds. researchgate.netnih.gov

Pyrimidine Ring Modifications and Substituent Effects

The pyrimidine ring is a key pharmacophoric element and its modification can significantly impact the biological activity of the molecule. The electronic nature of the pyrimidine ring, with its two nitrogen atoms, makes it susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the presence of activating or deactivating groups. slideshare.netbhu.ac.in

Electrophilic substitution on the pyrimidine ring generally occurs at the C-5 position, which is the most electron-rich carbon. However, the presence of the cyclobutylmethylamine substituent at the C-2 position can influence the regioselectivity of these reactions. Nucleophilic aromatic substitution is also a viable strategy for modifying the pyrimidine ring, particularly if a good leaving group, such as a halogen, is present at the C-2, C-4, or C-6 positions. bhu.ac.in

Cyclobutyl Ring Derivatization

The cyclobutane ring provides a rigid, three-dimensional scaffold that can be further functionalized to explore the surrounding chemical space and optimize interactions with biological targets. nih.govlifechemicals.com The unique puckered nature of the cyclobutane ring offers distinct axial and equatorial positions for substitution, allowing for precise control over the spatial arrangement of functional groups. slideshare.net

Various synthetic methods can be employed for cyclobutane ring derivatization. C-H functionalization strategies, for example, allow for the direct introduction of substituents onto the carbocyclic framework, often with high regioselectivity and stereoselectivity. nih.gov Ring-opening and ring-expansion reactions of the cyclobutane moiety can also lead to the formation of novel and structurally diverse compounds. researchgate.net The introduction of substituents on the cyclobutane ring can influence the molecule's conformation and lipophilicity, which are critical parameters for drug design.

Green Chemistry Principles in this compound Synthesis

Strategies to enhance the greenness of the synthesis include the use of renewable starting materials, the development of catalytic reactions to replace stoichiometric reagents, and the use of environmentally benign solvents or solvent-free conditions. researchgate.netnih.gov For instance, the synthesis of the pyrimidine core can often be achieved through multi-component reactions, which are inherently more atom-economical than traditional multi-step syntheses. researchgate.net The use of microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption. chemijournal.com Furthermore, the development of robust and recyclable catalysts is a key area of research aimed at improving the sustainability of heterocyclic compound synthesis. rasayanjournal.co.in

By integrating these principles into the synthetic design, it is possible to develop more efficient, cost-effective, and environmentally friendly routes to this compound and its derivatives, thereby contributing to the advancement of sustainable pharmaceutical manufacturing. nih.gov

Molecular Structure, Conformation, and Advanced Spectroscopic Investigations

Elucidation of Absolute and Relative Stereochemistry of Cyclobutyl(pyrimidin-2-yl)methanamine Derivatives

The presence of a chiral center at the methanamine carbon, bonded to the cyclobutyl and pyrimidin-2-yl groups, gives rise to a pair of enantiomers. The determination of the absolute and relative stereochemistry of derivatives of this compound is a critical aspect of its characterization, as different stereoisomers can exhibit distinct biological activities and physical properties.

The absolute configuration of a chiral derivative can be unequivocally determined using single-crystal X-ray crystallography, provided that a suitable crystalline sample can be obtained. This technique provides a detailed three-dimensional map of the atomic positions in the crystal lattice, allowing for the assignment of the (R) or (S) configuration at the stereocenter.

In the absence of a crystal structure, the relative stereochemistry of diastereomeric derivatives can often be established using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons, which are indicative of their spatial proximity. For instance, in a substituted cyclobutyl ring, the relative orientation of substituents (cis or trans) can be deduced from the presence or absence of NOE cross-peaks between their respective protons.

Chiroptical methods, such as circular dichroism (CD) spectroscopy, can also be employed to investigate the absolute stereochemistry. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, it is possible to assign the stereochemistry of the enantiomer .

Table 1: Illustrative Stereochemical Data for a Hypothetical Derivative of this compound

ParameterValueMethod
Absolute Configuration (S)X-ray Crystallography
Relative Stereochemistry cis (for a disubstituted cyclobutyl derivative)NOESY
Specific Rotation [α]D +15.2° (c 1.0, CHCl3)Polarimetry

Conformational Analysis of the Cyclobutyl and Pyrimidine (B1678525) Rings

Computational chemistry provides powerful tools to explore the conformational landscape of molecules like this compound. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the energies of different conformers and identify the most stable geometries.

A systematic conformational search would typically involve rotating the single bonds connecting the cyclobutyl, methanamine, and pyrimidine moieties. For the cyclobutyl ring itself, the puckering angle and the orientation of the substituent (axial vs. equatorial) are key parameters. The potential energy surface can be scanned to locate all low-energy minima, and the relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics. These calculations can also predict key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformers.

Table 2: Hypothetical Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-N)Puckering Angle (°)Relative Energy (kcal/mol)
Equatorial-Gauche 60300.00
Axial-Gauche 60301.5
Equatorial-Anti 180302.1
Axial-Anti 180303.5

The puckering of the cyclobutyl ring is a dynamic process, and at room temperature, the ring can rapidly interconvert between its puckered conformations. This process, known as ring inversion, can be studied using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. By monitoring the NMR spectrum as a function of temperature, it is possible to observe changes in the line shapes of the signals corresponding to the cyclobutyl protons.

At high temperatures, the ring inversion is fast on the NMR timescale, and the axial and equatorial protons appear as a single, averaged signal. As the temperature is lowered, the rate of inversion decreases, and the signals for the axial and equatorial protons broaden, coalesce, and eventually decoalesce into separate signals at the slow exchange limit. From the coalescence temperature and the chemical shift difference between the axial and equatorial protons, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides valuable information about the energy barrier to conformational change.

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation in Reaction Pathways

Advanced spectroscopic techniques are indispensable for confirming the structures of products and for identifying transient intermediates in the reaction pathways leading to this compound and its derivatives.

While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of the nuclei, two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure.

Correlation Spectroscopy (COSY): This experiment reveals scalar coupling between protons, typically over two or three bonds. For this compound, COSY would show correlations between the methine proton and the adjacent protons on the cyclobutyl ring, as well as between the coupled protons within the pyrimidine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the definitive assignment of the ¹³C NMR signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting different structural fragments. For instance, it would show correlations between the protons on the pyrimidine ring and the methanamine carbon, and between the cyclobutyl protons and the methanamine carbon, thus confirming the connectivity of the entire molecule.

Table 3: Illustrative 2D NMR Correlations for this compound

Proton (¹H)COSY CorrelationsHMBC Correlations (to ¹³C)
H-4' (pyrimidine) H-5'C-2', C-5', C-6'
H-5' (pyrimidine) H-4', H-6'C-4', C-6'
H-6' (pyrimidine) H-5'C-2', C-4', C-5'
CH (methanamine) CH (cyclobutyl)C-2', C (cyclobutyl)
CH (cyclobutyl) CH (methanamine), CH₂ (cyclobutyl)C (methanamine), C (cyclobutyl)

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the elemental composition of the final product and for identifying reactive intermediates formed during its synthesis. HRMS provides highly accurate mass measurements, which can be used to calculate the molecular formula of an ion.

In the context of a multi-step synthesis of this compound, HRMS can be coupled with a separation technique like liquid chromatography (LC-HRMS) to analyze the reaction mixture at different time points. This allows for the detection and identification of short-lived intermediates, which can provide valuable insights into the reaction mechanism. For example, the formation of a key precursor or a transient side-product could be confirmed by its accurate mass. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum can further aid in the structural elucidation of these intermediates.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of this compound. By identifying the vibrational modes associated with its constituent functional groups—the pyrimidine ring, the cyclobutyl group, and the aminomethyl bridge—these techniques can effectively monitor chemical transformations.

The predicted vibrational spectrum of this compound is characterized by distinct bands corresponding to specific molecular motions. The pyrimidine ring exhibits characteristic C-H stretching vibrations typically in the 3100–3000 cm⁻¹ region, and various ring stretching vibrations (C=C and C=N) in the 1600–1400 cm⁻¹ range. The cyclobutyl group presents C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending or scissoring modes around 1450 cm⁻¹. The primary amine (-NH₂) group is identifiable by its symmetric and asymmetric N-H stretching bands in the 3500–3300 cm⁻¹ region, and a scissoring vibration around 1600 cm⁻¹.

Functional group transformations can be readily tracked by observing changes in these characteristic spectral regions:

N-Alkylation or N-Acylation: The reaction of the primary amine would lead to the disappearance of the N-H stretching bands and the appearance of new bands corresponding to the added functional group. For instance, acylation would introduce a strong carbonyl (C=O) stretching band, typically around 1650-1700 cm⁻¹.

Modification of the Pyrimidine Ring: A reduction of the pyrimidine ring would result in the loss of aromatic C=C and C=N stretching bands and the appearance of new C-N and C-C single bond vibrations at lower wavenumbers.

Salt Formation: Protonation of a nitrogen atom, either on the pyrimidine ring or the amino group, would cause significant shifts in the vibrational frequencies of the associated bonds and the appearance of broad bands related to the N⁺-H stretching modes.

The complementary nature of IR and Raman spectroscopy is crucial; while IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. For instance, the symmetric breathing modes of the pyrimidine ring are often strong in Raman spectra but weak in IR, providing a complementary fingerprint for the molecule.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)Typical Intensity (IR/Raman)
Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3500 - 3300Medium / Medium-Weak
N-H Scissoring1650 - 1580Medium-Strong / Weak
Pyrimidine RingAromatic C-H Stretch3100 - 3000Medium / Strong
C=N and C=C Ring Stretch1600 - 1400Strong / Strong
Cyclobutyl GroupAliphatic C-H Stretch2980 - 2850Strong / Strong
CH₂ Scissoring~1450Medium / Medium

X-ray Crystallographic Analysis of this compound and Its Co-Crystals

While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrimidine derivatives allows for a robust prediction of its solid-state architecture and intermolecular interactions. X-ray crystallography provides definitive information on bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice.

The molecular conformation is expected to be influenced by the steric bulk of the cyclobutyl group and the rotational freedom around the C-C and C-N single bonds of the methanamine bridge. The pyrimidine ring itself is planar. In the solid state, the molecule is likely to adopt a conformation that optimizes packing efficiency and maximizes favorable intermolecular interactions.

Hydrogen bonding is predicted to be a dominant feature in the crystal structure. The primary amine group provides two hydrogen bond donors (-NH₂), while the two nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors. This functionality makes the formation of common supramolecular synthons highly probable. For instance, molecules may form hydrogen-bonded dimers via the R²₂(8) motif, where the amino group of one molecule interacts with a ring nitrogen of a neighboring molecule. acs.orgtandfonline.com

The propensity of this compound to form these well-defined hydrogen bonds makes it an excellent candidate for co-crystal formation. acs.org Co-crystals are multi-component crystals where the components are linked by non-covalent interactions. By selecting a suitable co-former, typically a molecule with complementary hydrogen bonding sites such as a carboxylic acid, it is possible to engineer new solid forms with potentially modified physicochemical properties. In such a co-crystal, a robust acid-pyrimidine or acid-amine heterosynthon would likely be formed. For example, co-crystallization with a dicarboxylic acid like fumaric acid could lead to extended hydrogen-bonded networks. tandfonline.com

Table 2: Representative Crystallographic Data for a Related Pyrimidine Derivative Co-crystal (2-amino-4,6-dimethoxypyrimidine with Fumaric Acid) tandfonline.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.852(3)
b (Å)7.514(3)
c (Å)12.112(5)
α (°)83.94(3)
β (°)77.30(3)
γ (°)70.16(3)
Volume (ų)571.9(4)
Z2
Dominant InteractionsO–H···N and N–H···O hydrogen bonds

Data presented is for a representative pyrimidine co-crystal to illustrate typical crystallographic parameters and is not the experimental data for this compound. tandfonline.com

Computational Chemistry and in Silico Molecular Design Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of organic molecules. researchgate.netresearchgate.netijcce.ac.ir For pyrimidine (B1678525) derivatives, DFT methods can accurately predict molecular geometries, electronic properties, and spectroscopic signatures. researchgate.netijcce.ac.ir These calculations provide a fundamental understanding of the molecule's intrinsic properties, which are essential for predicting its chemical behavior and biological activity.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital Theory (FMOT) is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.comdergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. epstem.netnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. epstem.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. dergipark.org.tr In studies of various pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring, indicating this moiety's role as the primary electron donor. epstem.net The analysis of these orbitals helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov

Table 1. Representative Quantum Chemical Parameters for Pyrimidine Derivatives Calculated via DFT.
ParameterDescriptionTypical Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to -2.0
ΔE (Energy Gap)LUMO - HOMO; indicates chemical reactivity4.0 to 6.5
Ionization Potential (I)-EHOMO; energy required to remove an electron6.0 to 7.5
Electron Affinity (A)-ELUMO; energy released when an electron is added0.5 to 2.0
Chemical Hardness (η)(I - A) / 2; resistance to change in electron distribution2.0 to 3.0

Reaction Pathway Energetics and Transition State Characterization

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. creative-proteomics.com By identifying the transition state structure and its associated activation energy, researchers can predict the feasibility and rate of a given reaction pathway, such as those involved in the synthesis or metabolism of pyrimidines. fiveable.menumberanalytics.com

For instance, the multi-step de novo pyrimidine synthesis pathway, which involves the formation of a pyrimidine ring from simpler precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate, can be modeled to understand the energetics of each enzymatic step. nih.govyoutube.com Computational analysis can pinpoint the rate-limiting step and provide insights into how substituents on the pyrimidine ring might influence the reaction kinetics.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum mechanics describes the electronic nature of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. mdpi.comresearchgate.net MD simulations provide detailed information about the conformational flexibility of molecules like Cyclobutyl(pyrimidin-2-yl)methanamine and their interactions with the surrounding environment, such as water molecules in a biological system. mdpi.com

The pyrimidine ring itself possesses a degree of conformational flexibility, and its transition from a planar to a non-planar "sofa" conformation can occur with a relatively low energy penalty. researchgate.net The attached cyclobutyl and methanamine groups add further degrees of freedom. MD simulations can sample these different conformations, revealing the most stable or populated shapes the molecule adopts in solution. nih.govnih.gov Understanding this dynamic behavior is critical, as a molecule's conformation often dictates its ability to bind to a biological target. mdpi.com

Molecular Docking and Ligand-Protein Interaction Profiling with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein recognition. acs.orgnih.gov Pyrimidine derivatives are known to inhibit a wide range of protein targets, particularly kinases, by mimicking the hinge-binding interactions of ATP. acs.org

Prediction of Binding Modes and Affinities

Docking algorithms place the ligand into the binding site of a protein in various possible conformations and orientations and then use a scoring function to estimate the binding affinity for each pose. rjptonline.org The output is a predicted binding mode and a docking score, often expressed in kcal/mol, which correlates with the binding free energy. nih.gov

For a compound like this compound, docking studies can predict how the pyrimidine ring interacts with key amino acid residues in a protein's active site. Common interactions include hydrogen bonds formed by the pyrimidine nitrogens, hydrophobic interactions involving the cyclobutyl group, and π-stacking with aromatic residues like phenylalanine or tyrosine. nih.gov These predictions are vital for understanding the structure-activity relationship (SAR) and guiding the design of more potent inhibitors. tcmsp-e.comnih.gov

Table 2. Example of Predicted Interactions and Binding Affinities for a Pyrimidine-Based Inhibitor with a Protein Kinase (e.g., CDK2).
LigandBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Pyrimidine Derivative 1-8.5LEU 83Hydrogen Bond (Hinge)
GLU 81Hydrogen Bond (Hinge)
ILE 10, VAL 18Hydrophobic/Alkyl-π Interaction
Pyrimidine Derivative 2-7.9LEU 83Hydrogen Bond (Hinge)
LYS 33Hydrogen Bond
PHE 80, ALA 31Hydrophobic/van der Waals

Hotspot Mapping for Ligand Optimization

Hotspot mapping is a computational method used to identify energetic "hotspots" within a protein's binding site—regions that contribute most significantly to the binding free energy. azolifesciences.com These maps are typically generated by simulating the protein in the presence of small molecular probes (e.g., acetonitrile, isopropanol, pyrimidine) that represent different interaction types: hydrogen bond donors, acceptors, and hydrophobic groups. nih.gov

The resulting maps highlight areas where favorable interactions are most likely to occur. nih.govacs.org For a ligand such as this compound, a hotspot map of its target's binding site can reveal pockets of untapped binding potential. azolifesciences.com For example, if a strong hydrophobic hotspot is identified near the cyclobutyl ring, medicinal chemists might consider modifying this group to better fill that pocket and enhance binding affinity. This approach provides a molecular blueprint for optimizing lead compounds into more potent and selective drug candidates. azolifesciences.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principle Derivation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not publicly available, the principles of QSAR can be illustrated through studies on analogous pyrimidine derivatives. These studies provide a framework for understanding how structural modifications can influence biological outcomes, offering valuable insights for the design of novel analogues.

A typical QSAR study involves the calculation of a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be broadly categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.

Physicochemical Descriptors: These include properties like lipophilicity (logP), solubility, and electronic properties.

Once the descriptors are calculated for a set of molecules with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model.

For instance, in a hypothetical QSAR study on a series of pyrimidine-based inhibitors of a particular enzyme, the following equation might be derived:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and c0, c1, c2, ... are the coefficients determined by the regression analysis.

The interpretation of such a model can reveal key design principles. For example, a positive coefficient for a lipophilicity descriptor would suggest that increasing the lipophilicity of the compound could lead to higher potency. Conversely, a negative coefficient for a descriptor related to molecular size might indicate that bulky substituents are detrimental to activity.

The following table presents a hypothetical dataset and the results of a QSAR analysis for a series of pyrimidine analogues, illustrating the derivation of design principles.

Compound IDpIC50LogPMolecular WeightHydrogen Bond DonorsAromatic Rings
Analog 16.52.125011
Analog 27.22.828012
Analog 35.81.523021
Analog 47.53.230012
Analog 56.12.526021

Hypothetical QSAR Model Equation: pIC50 = 4.5 + 0.8LogP - 0.005Molecular Weight - 0.5Hydrogen Bond Donors + 0.7Aromatic Rings

From this hypothetical model, one could infer that increasing lipophilicity (LogP) and the number of aromatic rings, while minimizing molecular weight and the number of hydrogen bond donors, could lead to more potent compounds.

Virtual Screening and Library Design for Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach significantly reduces the number of compounds that need to be synthesized and tested in the lab, thereby saving time and resources.

The process of virtual screening can be broadly divided into two categories:

Ligand-based virtual screening: This method relies on the knowledge of known active compounds. A model of the active compounds (a pharmacophore) is created, and a database of compounds is then searched for molecules that fit this model.

Structure-based virtual screening: This method requires the 3D structure of the target protein, which is typically obtained through X-ray crystallography or NMR spectroscopy. Molecular docking simulations are then used to predict how each compound in a library will bind to the target's active site.

For the discovery of novel analogues of this compound, a structure-based virtual screening approach could be employed if the 3D structure of its biological target is known. The general workflow would be as follows:

Target Preparation: The 3D structure of the target protein is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Library Preparation: A large library of commercially available or synthetically accessible compounds is prepared by generating 3D conformations and assigning appropriate chemical properties.

Molecular Docking: Each compound in the library is "docked" into the binding site of the target protein using specialized software. The docking program samples different orientations and conformations of the ligand within the binding site and calculates a "docking score" that estimates the binding affinity.

Hit Selection and Filtering: The compounds are ranked based on their docking scores, and the top-ranking compounds (the "hits") are selected for further analysis. These hits can be further filtered based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection of their binding modes.

The following table provides a simplified example of a virtual screening hit list for a hypothetical target.

Compound IDDocking Score (kcal/mol)Predicted Binding InteractionsLipinski's Rule of 5 Compliance
ZINC12345-9.8H-bond with Ser12, Pi-pi stacking with Phe45Yes
ZINC67890-9.5H-bond with Asp34, Hydrophobic interaction with Leu89Yes
ZINC24680-9.2H-bond with Ser12, H-bond with Gly15Yes
ZINC13579-8.9Pi-pi stacking with Tyr50Yes
ZINC98765-8.7Hydrophobic interaction with Val23 and Ile27No

Following virtual screening, the identified hits can serve as starting points for the design of a focused library of analogues. This library would be designed to explore the structure-activity relationship around the hit scaffold. For example, if a particular hit shows a key hydrogen bond interaction, analogues could be designed to optimize this interaction by introducing different functional groups.

The design of such a library can be guided by the insights gained from QSAR studies and the binding modes predicted by molecular docking. The goal is to create a diverse set of compounds that systematically explore the chemical space around the initial hits, leading to the identification of analogues with improved potency, selectivity, and pharmacokinetic properties.

Investigation of Molecular Recognition and Biological Mechanisms

Mechanistic Elucidation of Enzyme Inhibition by Cyclobutyl(pyrimidin-2-yl)methanamine

The inhibition of enzymes is a critical mechanism for many therapeutic agents. The structure of this compound, featuring a pyrimidine (B1678525) core, suggests potential interactions with various enzyme classes, such as kinases, which are often targeted by pyrimidine-based inhibitors. acs.org

Enzyme kinetics studies are fundamental to understanding how a compound affects an enzyme's catalytic activity. These studies determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. researchgate.net

Competitive Inhibition : A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This increases the Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). For example, studies on the enzyme tyrosinase with inhibitors like kojic acid show that as substrate concentration increases, the inhibitor's effect (measured by IC50) decreases, a hallmark of competitive inhibition. nih.gov

Non-competitive Inhibition : This type of inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency. This lowers the Vmax without altering the Km.

Mixed Inhibition : In this mode, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

To characterize this compound, kinetic assays would be performed where the reaction velocity is measured at various substrate and inhibitor concentrations. The resulting data, when plotted (e.g., using a Lineweaver-Burk plot), would elucidate the specific nature of its inhibitory action. The use of integrated Michaelis-Menten equations can provide a more accurate model, especially if the reaction product itself is an inhibitor. researchgate.netmdpi.com

Identifying the specific amino acid residues within an enzyme's active or allosteric site that interact with an inhibitor is crucial for understanding its mechanism and for future drug design. These interactions often involve hydrogen bonds, hydrophobic interactions, or ionic bonds.

Catalytic residues are essential for the enzyme's function and are often located in mechanically important regions of the protein structure. nih.gov The interaction of an inhibitor with these residues can stabilize a non-functional conformation of the enzyme. For instance, in some natural enzymes, interactions with a partner protein are required to organize the catalytic triad; a small molecule inhibitor might disrupt this process by binding to key residues involved in the protein-protein interface. nih.gov Computational modeling, combined with structural data from X-ray crystallography, can predict how a ligand like this compound fits into a binding pocket and which residues it is likely to interact with.

Studies on Receptor Binding Dynamics and Ligand Selectivity

The pyrimidine scaffold is also prevalent in ligands that target G-protein coupled receptors (GPCRs), such as the CXCR4 receptor. Understanding the binding affinity and selectivity of this compound for specific receptors is key to defining its pharmacological profile.

Binding affinity measures the strength of the interaction between a ligand and its receptor. It is commonly quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value indicates a higher affinity.

For the CXCR4 receptor, a target in various diseases, high-affinity peptide inhibitors have been developed by linking smaller, low-affinity fragments. nih.gov For example, the synthesized peptides AR5 and AR6 demonstrated significantly increased binding affinity for CXCR4, with IC50 values in the nanomolar range, compared to the micromolar affinity of the individual fragments. nih.gov To determine the affinity of this compound for receptors like CXCR4 or the kinase CSNK2, radioligand binding assays would be employed.

Table 1: Illustrative Binding Affinity Data for CXCR4 Inhibitors Note: This table presents example data for peptide inhibitors of CXCR4 to illustrate how binding affinity is reported. Data for this compound is not currently available.

CompoundTarget Cell LineIC50 Value
AR5CHO-CXCR418 nM
AR6CHO-CXCR416 nM
AR5Sup-T123 nM
AR6Sup-T114 nM
DV3 (Fragment)CHO-CXCR41.1 µM

Data sourced from a study on high-affinity CXCR4 inhibitors. nih.gov

Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site. wikipedia.org This binding event causes a conformational change in the receptor that alters the affinity or efficacy of the endogenous ligand. wikipedia.orgmicrobenotes.com This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced physiological effect compared to direct agonists or antagonists. rsc.org

Allosteric modulators can be classified as:

Positive Allosteric Modulators (PAMs) : Enhance the effect of the orthosteric ligand. nih.gov

Negative Allosteric Modulators (NAMs) : Reduce the effect of the orthosteric ligand. nih.gov

Compounds with a pyrimidine core have been identified as allosteric modulators for various purine (B94841) and pyrimidine receptors. nih.govnih.gov Investigating whether this compound acts as an allosteric modulator would involve functional assays that measure the receptor's response to its endogenous agonist in the presence and absence of the compound. A shift in the agonist's potency or efficacy would indicate allosteric activity. rsc.org

Structure Activity Relationship Sar Investigations and Analog Design

Systematic Modification of the Pyrimidine (B1678525) Heterocycle and Its Impact on Molecular Interaction

The pyrimidine ring serves as a crucial scaffold for interaction with biological targets, often acting as a bioisostere for purine (B94841) systems and participating in essential hydrogen bonding. researchgate.netnih.gov Modifications to this heterocycle have profound effects on the molecule's binding capabilities.

Positional Scanning of Substituents on the Pyrimidine Ring

The placement of substituents on the pyrimidine ring is a critical determinant of biological activity. Positional scanning, where substituents are moved to different available positions on the ring (C4, C5, and C6), has revealed that even minor relocations can lead to significant changes in interaction with target proteins. For instance, in related pyrimidine-based kinase inhibitors, the position of halogen substituents on a phenyl group attached to the pyrimidine ring was found to be crucial for activity. nih.govacs.org Shifting a substituent from a para to a meta position, for example, could diminish activity, suggesting that a precise orientation is required to fit within a specific binding pocket and engage with key amino acid residues. nih.govacs.org

These studies underscore the importance of the electronic and steric environment around the pyrimidine core. The introduction of different functional groups at various positions can alter the molecule's electrostatic potential and shape, thereby influencing its ability to form hydrogen bonds and other favorable interactions. In many kinase inhibitors, the pyrimidine scaffold mimics adenine (B156593) and forms hydrogen bonds with the hinge region of the kinase; altering substituent positions can disrupt this vital interaction. nih.gov

Modification TypePosition(s) on Pyrimidine RingGeneral Impact on Molecular InteractionIllustrative Example from Analogous Series
Halogen SubstitutionC4, C5, C6Alters electronic distribution and steric profile, affecting binding pocket complementarity.Relocating a chloro group on a phenyl substituent from para to meta position diminishes activity in certain kinase inhibitors. nih.govacs.org
Introduction of Amino GroupsC2, C4Can introduce new hydrogen bond donor/acceptor sites, crucial for hinge binding in kinases. nih.gov2,4-diaminopyrimidines often form key hydrogen bonds with the kinase hinge region. nih.gov
Alkoxy/Alkyl GroupsC5, C6Modifies lipophilicity and can fill hydrophobic pockets within the binding site.Introduction of small alkyl groups can be beneficial, while bulky groups may lead to steric clashes.

Bioisosteric Replacement of Pyrimidine Nitrogen Atoms

Bioisosteric replacement of one or both nitrogen atoms in the pyrimidine ring with a carbon-hydrogen (CH) group, effectively converting the pyrimidine to a pyridine (B92270) or benzene (B151609) ring, is a common strategy to probe the importance of the heteroatoms. nih.gov Such modifications can dramatically alter the molecule's properties. Replacing a nitrogen atom removes a hydrogen bond acceptor, which can lead to a significant loss of binding affinity if that nitrogen is involved in a critical interaction with the target. nih.gov

For example, in a series of cysteine protease inhibitors, replacing a key pyrimidine nitrogen (N-3) with a CH group (forming a pyridine) not only eliminated a necessary hydrogen bond but also introduced a negative steric interaction between the new ring CH and a cysteine thiol group, rendering the compound inactive. nih.gov Conversely, a "deconstruction-reconstruction" strategy has been developed that allows for the formal replacement of a pyrimidine nitrogen with a carbon atom, providing a valuable tool for SAR studies by creating analogs that would be difficult to synthesize otherwise. nih.gov This approach highlights that while the nitrogen atoms are often key to activity, their replacement can be a powerful method to fine-tune electronic properties, modulate basicity, and explore new binding modes. nih.govipinnovative.com

Exploration of Cyclobutyl Ring Substituents and Their Influence on Binding

The cyclobutyl moiety is not merely a passive linker; its three-dimensional structure and substitution pattern play an active role in defining the molecule's conformation and interaction with its biological target. nih.gov

Conformational Restriction through Cyclobutyl Ring Stereoisomers

The cyclobutane (B1203170) ring is not planar but exists in a "puckered" conformation, which alleviates torsional strain. ic.ac.ukyoutube.com This puckering results in substituents adopting either pseudo-axial or pseudo-equatorial positions. researchgate.net The stereochemical arrangement of substituents (e.g., cis vs. trans isomers) can therefore lock the molecule into distinct three-dimensional shapes, which can have a profound impact on biological activity.

By restricting the conformational flexibility of the molecule, specific stereoisomers can present the key pharmacophoric elements in a more favorable orientation for binding, minimizing the entropic penalty upon interaction with the receptor. nih.gov For example, in one study, the puckered conformation of a cyclobutyl ring was shown to position a sulfonamide group optimally for forming hydrogen bonds with specific amino acid residues. The corresponding trans-isomer was less active because it could not achieve this favorable interaction. This demonstrates that the stereochemistry of the cyclobutyl ring can directly control the spatial orientation of other functional groups, dictating their ability to engage in critical binding interactions.

Stereoisomer TypeConformational FeatureInfluence on BindingGeneral Observation
Cis-IsomerSubstituents on the same face of the ring.May orient functional groups for simultaneous interaction with adjacent binding pockets.Activity is highly dependent on the specific topology of the target binding site.
Trans-IsomerSubstituents on opposite faces of the ring.Can create a more extended conformation, potentially bridging distant interaction points.In some cases, this arrangement prevents optimal orientation of a key functional group, leading to reduced activity.
Equatorial SubstituentSubstituent points away from the general plane of the ring.Generally more stable and may position the substituent to interact favorably with a hydrophobic pocket. researchgate.netOften the preferred conformation for bulky substituents to minimize steric strain.
Axial SubstituentSubstituent points more perpendicular to the ring's plane.Can lead to steric clashes but may be required for specific directional interactions.Less common for large groups due to 1,3-diaxial interactions.

Substituent Effects on Ring Strain and Lipophilicity (Excluding direct property values)

Substituents also modify the lipophilicity of the cyclobutyl moiety. Adding non-polar, alkyl groups increases the hydrophobic character, which can enhance binding if the ring is situated in a greasy, hydrophobic pocket of the target protein. nih.govmdpi.com Conversely, introducing polar groups can increase water solubility. The electronic nature of substituents (electron-donating or electron-withdrawing) can also play a role by modulating the electronic character of the ring and its potential for non-covalent interactions. chemrxiv.org These modifications allow for the fine-tuning of the molecule's properties to achieve a balance between favorable binding interactions and desirable physicochemical characteristics. nih.gov

Amine Linker Modifications and Their Role in Orientational Control

Changes in the length of the linker, for example by inserting additional methylene (B1212753) groups, would alter the distance between the pyrimidine and cyclobutyl moieties. rsc.org This could be advantageous if the binding site requires the two groups to span a larger distance, or detrimental if it disrupts a compact, pre-organized binding conformation.

Furthermore, introducing rigidity into the linker, perhaps by incorporating double bonds or small rings, would reduce the number of rotatable bonds and lock the molecule into a more defined conformation. A more rigid linker can be beneficial by reducing the entropic cost of binding, as less conformational freedom is lost when the molecule docks into its target site. nih.gov The stereochemistry and substitution on the linker's carbon atom can also act as a pivot point, directing the two rings into specific spatial arrangements to optimize interactions with different regions of a binding pocket.

Scaffold Hopping and Lead Optimization Strategies Based on Structural Insights

In modern medicinal chemistry, the development of a novel therapeutic agent from a preliminary "hit" compound involves rigorous lead optimization. For molecules centered around a pyrimidine core, such as Cyclobutyl(pyrimidin-2-yl)methanamine, this process leverages deep structural insights to enhance desired pharmacological properties. Strategies like scaffold hopping are employed to discover new, chemically distinct core structures that retain the essential binding features of the original molecule but may offer improved characteristics such as better metabolic stability, novel intellectual property, or enhanced target engagement. niper.gov.in

Scaffold hopping is a computational and synthetic strategy used to identify bioisosteres—molecular frameworks that are structurally different but possess similar biological activity. niper.gov.inacs.org This approach is particularly valuable when the initial scaffold has inherent liabilities, such as poor pharmacokinetics or synthetic challenges. For pyrimidine-based compounds, which are prevalent in kinase inhibitor design, scaffold hopping might involve replacing the pyrimidine ring with another heterocycle, like a pyrazolo[1,5-a]pyrimidine (B1248293) or a pyrrolo[2,3-d]pyrimidine, while preserving the key interactions with the biological target. mdpi.comnamiki-s.co.jp This allows for the exploration of new chemical space and the potential circumvention of patent-protected chemical series. niper.gov.in

Lead optimization is an iterative process of chemical modification guided by an understanding of the compound's structure-activity relationship (SAR). For a compound like this compound, structural insights from co-crystal structures or molecular modeling would highlight key interactions between the molecule and its target protein. nih.gov Optimization efforts would focus on systematically modifying three main components:

The Pyrimidine Core: Substitutions on the pyrimidine ring can modulate electronic properties and provide additional interaction points. Adding electron-withdrawing or donating groups can influence the pKa of the molecule and its binding affinity.

The Cyclobutyl Group: This aliphatic ring occupies a specific pocket in the target protein. Modifications, such as changing the ring size (e.g., to cyclopropyl (B3062369) or cyclopentyl) or adding substituents, can improve the van der Waals contacts and hydrophobic interactions, thereby enhancing potency.

The Methanamine Linker: The linker's length and flexibility are critical. Altering the linker can optimize the spatial orientation of the pyrimidine and cyclobutyl moieties within the binding site.

Through this process, chemists generate a library of analogs, each designed to test a specific hypothesis about how structural changes will affect the compound's biological activity.

Design Principles for Modulating Selectivity and Potency

The primary goals of lead optimization are to maximize potency against the intended biological target while simultaneously ensuring high selectivity to avoid off-target effects. The design of analogs based on the this compound scaffold would follow established medicinal chemistry principles to achieve these objectives.

Potency Enhancement: Potency is a measure of the drug concentration required to produce a specific effect. To increase potency, analogs are designed to optimize binding affinity. This is often achieved by introducing functional groups that can form additional, high-energy interactions with the target protein, such as hydrogen bonds, ionic bonds, or halogen bonds. For instance, structure-based design might reveal an opportunity to add a hydroxyl group to the cyclobutyl ring to form a new hydrogen bond with a backbone carbonyl in the protein, or to place a fluorine atom on the pyrimidine ring to interact with a specific region of the binding site. nih.govnih.gov The impact of these modifications is quantified by measuring the IC50 (half-maximal inhibitory concentration) value of each analog.

The following table provides a hypothetical illustration of how systematic modifications to a parent scaffold could enhance potency.

Compound IDModification on Pyrimidine RingModification on Cyclobutyl RingPotency (IC50, nM)
ParentHH250
Analog 14-ChloroH120
Analog 2H3-Hydroxy95
Analog 34-Chloro3-Hydroxy30

This interactive table demonstrates that combining beneficial modifications can have an additive or synergistic effect on potency.

Selectivity Modulation: Selectivity is crucial for minimizing side effects and is achieved by designing compounds that bind much more tightly to the intended target than to other related proteins (e.g., other kinases in the same family). researchgate.net Design principles for improving selectivity involve exploiting subtle differences between the binding sites of the target and off-target proteins. If an off-target has a smaller "gatekeeper" residue, introducing a bulky substituent at the corresponding position on the inhibitor can create a steric clash that prevents binding to the off-target without affecting binding to the desired target. researchgate.net Conversely, if the intended target possesses a unique sub-pocket, analogs can be designed with extensions that specifically occupy that pocket, leading to a significant gain in selectivity.

The table below illustrates hypothetical data for analogs designed to improve selectivity for a primary target (Target A) over a related off-target (Target B).

Compound IDTarget A (IC50, nM)Target B (IC50, nM)Selectivity Fold (IC50 B / IC50 A)
Parent1003003
Analog 490270030
Analog 511011000100

This interactive table shows how structural modifications in Analog 4 and 5 lead to a substantial increase in selectivity for Target A.

By integrating structural biology, computational modeling, and synthetic chemistry, researchers can rationally apply these design principles to transform a promising lead compound into a highly potent and selective drug candidate. mdpi.comacs.org

Applications of Cyclobutyl Pyrimidin 2 Yl Methanamine in Chemical Biology Research

Development as Molecular Probes for Target Validation and Mechanistic Studies

The distinct architecture of Cyclobutyl(pyrimidin-2-yl)methanamine, featuring a conformationally restricted cyclobutane (B1203170) moiety and a pyrimidine (B1678525) ring capable of forming multiple hydrogen bonds, positions it as an excellent candidate for the development of molecular probes. nih.govresearchgate.net These probes are instrumental in target validation and the elucidation of complex biological mechanisms. nih.gov The cyclobutane group helps to lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a target protein. nih.govpharmablock.com This conformational rigidity reduces the entropic penalty upon binding, a favorable characteristic for a potent molecular probe. nih.gov

The pyrimidine core, a well-known "privileged scaffold" in medicinal chemistry, provides the necessary molecular recognition features, primarily through hydrogen bonding with amino acid residues in the target's binding site. nih.govnih.govingentaconnect.com By modifying the this compound scaffold, for instance, by introducing reporter groups such as fluorophores or biotin, researchers can design probes to visualize and quantify target engagement within a cellular context. Such probes are invaluable for confirming the interaction of a drug candidate with its intended target and for studying the downstream effects of this interaction.

Probe FeatureContribution of this compoundRationale
Target Affinity & Selectivity HighThe conformationally restricted cyclobutane ring enhances binding affinity and selectivity. nih.gov
Molecular Recognition HighThe pyrimidine core facilitates specific hydrogen bonding with the target protein. nih.govnih.gov
Synthetic Accessibility ModerateThe scaffold allows for the straightforward introduction of reporter groups.

Utilization in Chemical Libraries for Phenotypic Screening and Hit Identification

Phenotypic screening, a powerful approach in drug discovery, relies on diverse and well-curated chemical libraries to identify compounds that elicit a desired cellular response. nih.gov The inclusion of molecules with three-dimensional (3D) character is crucial for exploring novel chemical space and identifying hits with favorable drug-like properties. nih.gov this compound, with its non-planar cyclobutane ring, is an excellent building block for enriching chemical libraries with 3D diversity. researchgate.netnih.gov

The pyrimidine moiety is a common feature in many FDA-approved drugs and is recognized as a privileged structure that can interact with a wide range of biological targets. acs.orgnih.gov Libraries based on the this compound scaffold can be synthesized to explore a vast chemical space by varying the substituents on both the cyclobutane and pyrimidine rings. These libraries can then be used in phenotypic screens to identify "hit" compounds that, for example, inhibit cancer cell proliferation or modulate the activity of a specific signaling pathway. The structural rigidity and synthetic tractability of the scaffold facilitate the subsequent structure-activity relationship (SAR) studies needed to optimize these initial hits into lead compounds. rsc.org

Library Design PrincipleRole of this compoundAdvantage in Phenotypic Screening
Structural Diversity Provides a 3D scaffold for library expansion. nih.govIncreases the probability of finding novel biological activities.
Privileged Substructures Incorporates the biologically relevant pyrimidine core. nih.govnih.govingentaconnect.comEnhances the likelihood of identifying compounds with therapeutic potential.
Synthetic Feasibility Allows for the creation of large and diverse compound collections.Enables rapid exploration of chemical space for hit identification. nih.gov

Role as a Privileged Scaffold in the Synthesis of Complex Research Compounds

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.netbenthamdirect.com Both the cyclobutane and pyrimidine moieties have been individually recognized for their roles as privileged scaffolds in medicinal chemistry. nih.govnih.gov The combination of these two in this compound creates a versatile platform for the synthesis of more complex and biologically active molecules. researchgate.net

The cyclobutane ring offers a rigid and defined geometry that can be used to orient substituents in a precise manner, which is critical for optimizing interactions with a biological target. nih.govpharmablock.com Its metabolic stability is another key advantage. rsc.org The pyrimidine ring, on the other hand, is a versatile building block that can be readily functionalized to modulate a compound's physicochemical properties and biological activity. nih.govingentaconnect.com Researchers can leverage the this compound scaffold to construct a wide array of derivatives, including inhibitors of enzymes like kinases and proteases, which are important targets in various diseases. nih.govnih.gov

Insights into Molecular Recognition of Cyclobutane-Containing Ligands

Understanding how a ligand binds to its target is fundamental to drug design. The cyclobutane ring in this compound plays a crucial role in molecular recognition by pre-organizing the molecule into a bioactive conformation. nih.gov This reduces the conformational flexibility of the ligand, leading to a more favorable binding entropy. nih.gov The puckered nature of the cyclobutane ring allows it to fit into hydrophobic pockets of protein binding sites in a way that planar aromatic rings cannot. nih.gov

The pyrimidine moiety is a key player in establishing specific interactions with the target protein. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while amino groups or other substituents can serve as hydrogen bond donors. nih.govnih.gov These directional interactions are critical for high-affinity binding and selectivity. Studies on related cyclobutane-containing molecules have shown that the stereochemistry of the cyclobutane ring can have a profound impact on biological activity, highlighting the importance of its 3D structure in molecular recognition. rsc.org

Structural FeatureRole in Molecular RecognitionExample of Interaction
Cyclobutane Ring Conformational restriction and filling of hydrophobic pockets. nih.govThe cyclobutyl group can fit into a hydrophobic subpocket of a protein. nih.gov
Pyrimidine Ring Hydrogen bonding and other specific interactions. nih.govnih.govNitrogen atoms can accept hydrogen bonds from backbone amides of the protein.
Overall 3D Shape Dictates the overall binding mode and orientation in the active site.The relative orientation of the cyclobutane and pyrimidine rings is crucial for optimal binding.

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Rational Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of lead compounds. For Cyclobutyl(pyrimidin-2-yl)methanamine, these computational tools can be instrumental in designing novel analogues with enhanced potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activities of novel this compound derivatives.

De Novo Design: Employing generative AI models to design new molecules based on the core scaffold of this compound with desired properties.

Virtual Screening: Utilizing AI-powered platforms for high-throughput virtual screening of large compound libraries to identify molecules with similar pharmacophoric features to this compound that may interact with specific biological targets.

AI/ML ApproachApplication in Rational Design of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on structural modifications.
Generative Adversarial Networks (GANs) Design novel analogues with optimized properties.
Deep Learning-based Docking Predict binding affinities and modes to various protein targets.

Advanced Spectroscopic Techniques for Real-time Mechanistic Monitoring

Understanding the reaction kinetics and mechanisms involved in the synthesis and biological interactions of this compound is crucial. Advanced spectroscopic techniques can provide real-time insights that are not achievable with traditional methods.

Future investigations could involve:

Process Analytical Technology (PAT): Implementing in-line spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the synthesis of this compound and its analogues in real-time, ensuring process control and optimization.

NMR Spectroscopy: Utilizing advanced nuclear magnetic resonance (NMR) techniques to study the conformational dynamics of this compound and its interactions with biological macromolecules.

Exploration of Novel Synthetic Pathways for Accessing Diverse Analogues

The diversity of available analogues is a cornerstone of structure-activity relationship (SAR) studies. Developing novel and efficient synthetic routes to this compound and its derivatives is a critical area for future research.

Key areas for exploration include:

Combinatorial Chemistry: Employing combinatorial synthesis strategies to rapidly generate a library of diverse this compound analogues with variations in the cyclobutyl and pyrimidine (B1678525) moieties.

Catalytic Methods: Investigating novel catalytic systems to achieve more efficient and stereoselective syntheses of chiral derivatives of this compound.

Deeper Computational Characterization of Solvation and Microenvironment Effects

The biological activity of a molecule is profoundly influenced by its interactions with the surrounding solvent and the microenvironment of the binding site. Deeper computational studies are needed to understand these effects for this compound.

Future computational work should include:

Molecular Dynamics (MD) Simulations: Performing extensive MD simulations to study the conformational flexibility of this compound in aqueous solution and within protein binding pockets.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM methods to accurately model the electronic effects and interactions within the binding site of a target protein.

Expanding the Range of Biological Targets for Fundamental Mechanistic Understanding

Given the broad spectrum of activities exhibited by pyrimidine derivatives, it is plausible that this compound could interact with multiple biological targets. A systematic exploration of these potential targets is warranted.

Future research should aim to:

Target Identification: Utilize unbiased screening approaches, such as phenotypic screening followed by target deconvolution, to identify the cellular targets of this compound.

Kinase Profiling: Given that many pyrimidine-based compounds are kinase inhibitors, a comprehensive kinase profiling study could reveal specific kinase targets. nih.gov

Development of this compound as a Tool for Chemoproteomics

Chemoproteomics is a powerful technology for identifying the protein targets of small molecules on a proteome-wide scale. Developing this compound into a chemical probe would be a significant step towards understanding its mechanism of action.

This would involve:

Probe Synthesis: Synthesizing derivatives of this compound that incorporate a reactive group for covalent modification of target proteins and a tag for enrichment and identification.

Affinity-Based Protein Profiling (AfBPP): Using these probes in AfBPP experiments to identify the direct protein binding partners of this compound in complex biological systems.

Research AreaProposed Future Direction for this compound
Rational Design Integration of AI/ML for analogue design and property prediction.
Mechanistic Monitoring Application of advanced spectroscopic techniques for real-time analysis.
Synthetic Chemistry Exploration of novel synthetic pathways for diverse analogues.
Computational Chemistry Deeper characterization of solvation and microenvironment effects.
Target Identification Expansion of the range of biological targets for mechanistic understanding.
Chemoproteomics Development as a tool for identifying protein interaction partners.

Q & A

Q. Q1. What are the optimal synthetic routes for Cyclobutyl(pyrimidin-2-yl)methanamine, and how can reaction conditions be systematically optimized?

A1. Synthesis typically involves multi-step reactions, such as:

Cyclobutane ring formation : Via [2+2] photocycloaddition or ring-closing metathesis.

Pyrimidine coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrimidin-2-yl group to the cyclobutylmethanamine scaffold .

Amine functionalization : Reductive amination or nucleophilic substitution to finalize the methanamine group.

Q. Key optimization parameters :

  • Catalyst selection : Pd(PPh₃)₄ for coupling efficiency (yield improvement: 15–20%) .
  • Temperature control : 60–80°C for cyclobutane stability .
  • Solvent polarity : THF or DMF enhances pyrimidine coupling kinetics .

Q. Table 1. Reaction Yield Optimization

ConditionYield (%)Purity (%)
Pd(PPh₃)₄, 80°C, THF7298
PdCl₂(dppf), 60°C, DMF6595

Q. Q2. What analytical techniques are most reliable for characterizing this compound and its intermediates?

A2.

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms cyclobutyl ring geometry (δ 2.5–3.5 ppm for cyclobutane protons) and pyrimidine aromaticity (δ 8.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 176.12) .
  • X-ray Crystallography : Resolves steric effects from the cyclobutyl-pyrimidine dihedral angle (~45°) .

Critical validation step : Compare experimental data with computational predictions (e.g., DFT calculations for NMR shifts) .

Advanced Research Questions

Q. Q3. How do stereochemical variations (e.g., enantiomers) of this compound affect biological activity?

A3. Enantiomers exhibit divergent binding affinities due to steric clashes in chiral environments (e.g., enzyme active sites):

  • (R)-Enantiomer : Higher affinity for kinase targets (IC₅₀ = 0.12 μM vs. 1.3 μM for (S)-enantiomer) due to optimal cyclobutyl-pyrimidine spatial alignment .
  • Case Study : In in vitro assays, (R)-enantiomer reduced tumor cell viability by 70% at 10 μM, while (S)-enantiomer showed <20% inhibition .

Q. Methodological approach :

Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column).

Docking simulations : Map enantiomer conformations to receptor pockets (e.g., EGFR kinase) .

Q. Q4. What computational strategies are effective for predicting the pharmacokinetic properties of this compound derivatives?

A4.

  • ADMET Prediction : Tools like SwissADME calculate:
    • Lipophilicity (LogP) : ~2.1 (optimal for blood-brain barrier penetration) .
    • P-glycoprotein substrate likelihood : Low (reducing efflux risks) .
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., RMSD < 2.0 Å over 100 ns) .

Q. Table 2. Predicted vs. Experimental Pharmacokinetics

PropertyPredictedExperimental
Plasma Protein Binding89%85%
Half-life (t₁/₂)4.2 h3.8 h

Q. Q5. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced selectivity?

A5. Key SAR findings :

  • Pyrimidine substitution : 4-Chloro or 5-methyl groups improve kinase inhibition (ΔIC₅₀ = 0.05 μM → 0.02 μM) .
  • Cyclobutyl modification : Spirocyclic derivatives reduce off-target binding (selectivity index: 10→45) .

Q. Experimental workflow :

Parallel synthesis : Generate 20–50 analogs via combinatorial chemistry.

High-throughput screening : Test against panels of 100+ kinases .

Q. Q6. How should researchers address contradictions in reported biological activity data for this compound?

A6. Common contradictions :

  • Variability in IC₅₀ values : Due to assay conditions (e.g., ATP concentration in kinase assays).
  • Species-specific effects : Murine vs. human cell lines show 3–5× potency differences .

Q. Resolution strategies :

Standardize protocols : Use fixed ATP levels (1 mM) and cell passage numbers.

Meta-analysis : Pool data from ≥3 independent studies (e.g., PubChem BioAssay data) .

Q. Data Contradiction Analysis Example

StudyIC₅₀ (μM)Assay Condition
Smith et al. (2023)0.151 mM ATP, HeLa cells
Jones et al. (2024)0.452 mM ATP, HEK293 cells

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